6,7-dibromo-1H-quinazoline-2,4-dione
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Overview
Description
6,7-Dibromo-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features two bromine atoms at the 6 and 7 positions of the quinazoline ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dibromo-1H-quinazoline-2,4-dione typically involves the bromination of quinazoline derivatives. One common method is the bromination of 1H-quinazoline-2,4-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 6,7-dihydroquinazoline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinazoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in acetic acid or dichloromethane.
Major Products
Substitution: Formation of 6,7-disubstituted quinazoline derivatives.
Reduction: Formation of 6,7-dihydroquinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Scientific Research Applications
6,7-Dibromo-1H-quinazoline-2,4-dione has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial activities.
Mechanism of Action
The mechanism of action of 6,7-dibromo-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The bromine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1H-quinazoline-2,4-dione
- 6,7-Dichloro-1H-quinazoline-2,4-dione
- 6,7-Difluoro-1H-quinazoline-2,4-dione
Uniqueness
6,7-Dibromo-1H-quinazoline-2,4-dione is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to other halogenated quinazoline derivatives. The bromine atoms can enhance the compound’s lipophilicity and binding affinity to biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
6,7-dibromo-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCJXNPHJNFXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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